

Spectroscopic Characterization of 2,4-Bis(2-methylphenoxy)aniline: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Bis(2-methylphenoxy)aniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound **2,4-Bis(2-methylphenoxy)aniline**. Due to the limited availability of direct experimental spectra in public databases, this document focuses on predicted spectroscopic characteristics based on the analysis of its chemical structure and comparison with related compounds. The methodologies provided are standardized protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for organic compounds of this nature.

Summary of Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for **2,4-Bis(2-methylphenoxy)aniline**.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.20-7.40	m	8H	Ar-H (phenoxy rings)
~6.80-7.00	m	3H	Ar-H (aniline ring)
~4.50	s (broad)	2H	-NH ₂
~2.20	s	6H	-CH ₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~150-155	Ar-C (C-O)
~140-145	Ar-C (C-N)
~130-135	Ar-C (quaternary, phenoxy rings)
~115-130	Ar-CH
~15-20	-CH ₃

Table 3: Predicted Key IR Absorptions

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3500	Medium, Sharp	N-H stretch (asymmetric and symmetric)
3030-3080	Medium	Aromatic C-H stretch
2850-2960	Medium	Aliphatic C-H stretch (-CH ₃)
1600-1620	Strong	N-H bend
1480-1520	Strong	Aromatic C=C stretch
1200-1250	Strong	Aryl-O-Aryl stretch (asymmetric)
1000-1050	Medium	Aryl-O-Aryl stretch (symmetric)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
305	High	[M] ⁺ (Molecular Ion)
198	Medium	[M - C ₇ H ₇ O] ⁺
183	Medium	[M - C ₇ H ₈ O] ⁺
107	High	[C ₇ H ₇ O] ⁺
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **2,4-Bis(2-methylphenoxy)aniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2,4-Bis(2-methylphenoxy)aniline** in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

- Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.
- ^1H NMR Acquisition:
 - Set the spectral width to cover a range of -2 to 12 ppm.
 - Employ a 30-degree pulse width.
 - Set the relaxation delay to 1.0 seconds.
 - Acquire 16 scans.
 - Apply a line broadening of 0.3 Hz during Fourier transformation.
- ^{13}C NMR Acquisition:
 - Set the spectral width to cover a range of 0 to 220 ppm.
 - Employ a 30-degree pulse width.
 - Use a proton-decoupled pulse sequence.
 - Set the relaxation delay to 2.0 seconds.
 - Acquire 1024 scans.
 - Apply a line broadening of 1.0 Hz during Fourier transformation.
- Data Processing: Process the acquired free induction decays (FIDs) using appropriate NMR software. Phase and baseline correct the spectra and reference the chemical shifts to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a thin film of the sample by dissolving a small amount of **2,4-Bis(2-methylphenoxy)aniline** in a volatile solvent (e.g., dichloromethane), applying the solution to a KBr or NaCl salt plate, and allowing the solvent to evaporate. Alternatively, for

Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Collect the sample spectrum over a range of 4000 to 400 cm^{-1} .
 - Co-add 32 scans to improve the signal-to-noise ratio.
 - Set the resolution to 4 cm^{-1} .
- Data Processing: Ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

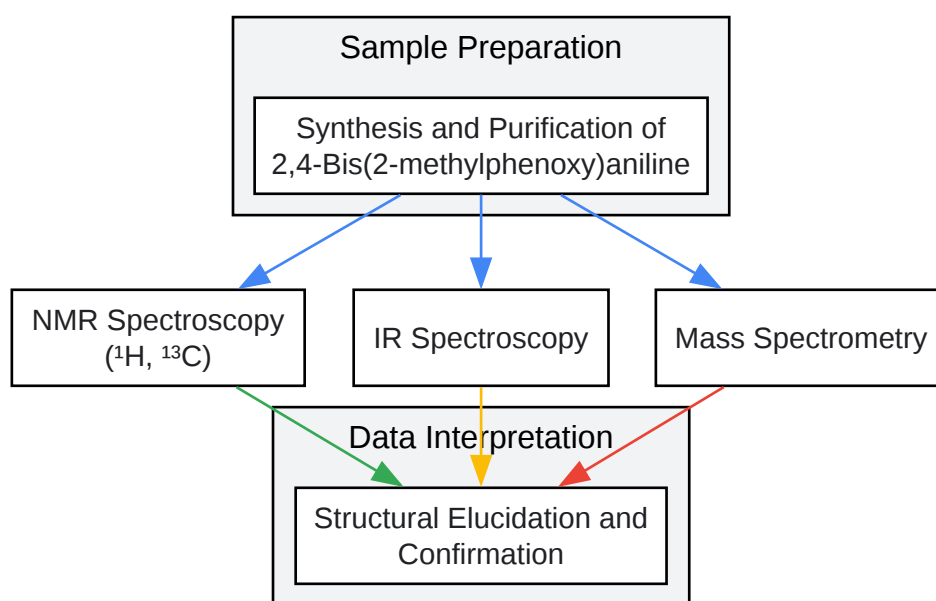
Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **2,4-Bis(2-methylphenoxy)aniline** in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
- Instrumentation: Employ a mass spectrometer capable of electron ionization (EI) for fragmentation analysis.
- Data Acquisition (EI mode):
 - Set the ionization energy to 70 eV.
 - Scan a mass-to-charge (m/z) range of 50 to 500 amu.
 - Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C.

- Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2,4-Bis(2-methylphenoxy)aniline**.



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Caption: Logical workflow for the spectroscopic analysis of **2,4-Bis(2-methylphenoxy)aniline**.

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